3,5-Diisobutyl-1,2,4-trithiolane

Description

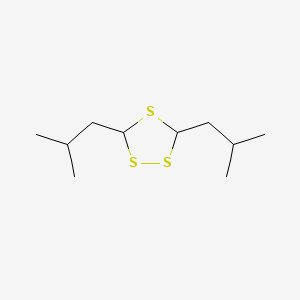

Structure

3D Structure

Properties

IUPAC Name |

3,5-bis(2-methylpropyl)-1,2,4-trithiolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20S3/c1-7(2)5-9-11-10(13-12-9)6-8(3)4/h7-10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWIVNVANGCLCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1SC(SS1)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617909 | |

| Record name | 3,5-Bis(2-methylpropyl)-1,2,4-trithiolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92900-67-9 | |

| Record name | 3,5-Bis(2-methylpropyl)-1,2,4-trithiolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-Trithiolane, 3,5-bis(2-methylpropyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategies for 3,5 Diisobutyl 1,2,4 Trithiolane

De Novo Synthesis Approaches to the 1,2,4-Trithiolane (B1207055) Ring System

The construction of the 1,2,4-trithiolane ring is a fundamental step in the synthesis of 3,5-diisobutyl-1,2,4-trithiolane. This section explores the primary approaches for the de novo synthesis of this heterocyclic core.

Cyclization Reactions Involving Sulfur and Carbon Precursors

The formation of the 1,2,4-trithiolane ring typically involves the reaction of a two-carbon component (derived from an aldehyde or ketone) with a sulfur source. A prevalent method is the reaction of aldehydes with hydrogen sulfide (B99878) in the presence of elemental sulfur. This approach, often referred to as the Asinger synthesis, is a versatile method for preparing various 3,5-disubstituted-1,2,4-trithiolanes.

Another key strategy involves the use of pre-formed thiocarbonyl compounds (thioketones). These can undergo sulfurization and cyclization to yield the trithiolane ring. For instance, the reaction of thioketones with elemental sulfur, often activated by a nucleophilic catalyst, can lead to the formation of the desired heterocyclic system.

Furthermore, substituted 1,3,5-trithianes can serve as precursors to 1,2,4-trithiolanes. Treatment of these compounds with reagents like dichlorodisulfane (S₂Cl₂) and sodium sulfide under mild conditions can yield 3,5-disubstituted 1,2,4-trithiolanes as a mixture of diastereomers. researchgate.net

Strategies for the Formation of the Trithiolane Ring

The mechanistic pathways leading to the formation of the 1,2,4-trithiolane ring are complex and often involve reactive intermediates. A central strategy revolves around the generation and subsequent reaction of thiocarbonyl S-sulfides, also known as thiosulfines. These are highly reactive 1,3-dipolar species that can undergo a [3+2] cycloaddition with a molecule of a thiocarbonyl compound to form the 1,2,4-trithiolane ring.

These thiosulfines are often in equilibrium with their corresponding dithiiranes, a three-membered ring containing two sulfur atoms and one carbon atom. The thermal or catalytic decomposition of various sulfur-containing compounds can generate these intermediates, which then lead to the trithiolane product. For example, the reaction of pivalophenones with tetraphosphorus (B14172348) decasulfide has been shown to produce cis- and trans-3,5-di-tert-butyl-3,5-diaryl-1,2,4-trithiolanes, with the reaction proceeding through the formation of thiopivalophenones and their corresponding S-sulfides. researchgate.net

Targeted Synthesis of 3,5-Diisobutyl-1,2,4-Trithiolane

The specific synthesis of 3,5-diisobutyl-1,2,4-trithiolane has been detailed in the literature, primarily starting from isovaleraldehyde (B47997), the corresponding aldehyde to the isobutyl group.

A well-established method involves the reaction of isovaleraldehyde with a dialkylamine to form an enamine. This intermediate is then reacted with hydrogen sulfide to produce a mercaptan, which is subsequently oxidized to yield the final 3,5-diisobutyl-1,2,4-trithiolane product as a mixture of cis and trans isomers.

Stereoselective and Stereospecific Synthesis Approaches

The 3,5-disubstituted 1,2,4-trithiolane ring possesses two stereocenters at the C3 and C5 positions, leading to the possibility of cis and trans diastereomers. The synthesis of 3,5-diisobutyl-1,2,4-trithiolane typically results in a mixture of these isomers.

While many synthetic methods yield diastereomeric mixtures, research has been conducted to understand and control the stereochemical outcome. The relative stability of the cis and trans isomers can be influenced by the steric bulk of the substituents. For many 3,5-dialkyl-1,2,4-trithiolanes, the trans isomer is found to be thermodynamically more stable. However, the kinetic product ratio can differ. The assignment of the cis and trans configurations has been historically achieved through proton magnetic resonance (PMR) spectroscopy, as detailed in the seminal work by Tjan et al.

Currently, there is limited information available on highly stereoselective or stereospecific methods for the synthesis of exclusively the cis or trans isomer of 3,5-diisobutyl-1,2,4-trithiolane. Most reported syntheses result in mixtures, which may be separated by chromatographic techniques if desired.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of 3,5-diisobutyl-1,2,4-trithiolane. Key parameters that can be varied include the choice of sulfurating agent, catalyst, solvent, temperature, and reaction time.

For the synthesis from aldehydes and hydrogen sulfide, the concentration of the reactants and the efficiency of the sulfur transfer agent are critical. The use of amine catalysts is common in the Asinger synthesis. The table below summarizes hypothetical data based on common optimization strategies for similar reactions, illustrating the potential impact of different parameters on the synthesis of 3,5-diisobutyl-1,2,4-trithiolane.

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of 3,5-Diisobutyl-1,2,4-trithiolane

| Entry | Sulfur Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | cis:trans Ratio |

| 1 | H₂S, S₈ | Diethylamine | Methanol | 25 | 24 | 45 | 1:1.5 |

| 2 | H₂S, S₈ | Triethylamine | Ethanol | 50 | 12 | 60 | 1:1.8 |

| 3 | Lawesson's Reagent | None | Toluene | 110 | 8 | 75 | 1:2 |

| 4 | P₄S₁₀ | Pyridine | Pyridine | 115 | 6 | 68 | 1:2.2 |

Note: This table is illustrative and based on general principles of organic synthesis. Actual experimental results may vary.

Preparation of Structural Analogues and Derivatives of 3,5-Diisobutyl-1,2,4-Trithiolane

The synthetic methodologies described for 3,5-diisobutyl-1,2,4-trithiolane can be extended to prepare a variety of structural analogues and derivatives. By varying the starting aldehyde, a range of 3,5-dialkyl-1,2,4-trithiolanes can be synthesized. For example, using acetaldehyde, propionaldehyde, or pivalaldehyde would yield the corresponding 3,5-dimethyl-, 3,5-diethyl-, or 3,5-di-tert-butyl-1,2,4-trithiolanes, respectively.

The synthesis of derivatives with additional functional groups on the alkyl side chains represents a further extension. This could be achieved by using functionalized aldehydes as starting materials. For instance, an aldehyde containing a protected hydroxyl or amino group could be used to generate a trithiolane with a corresponding functionalized side chain. The reactivity of the trithiolane ring itself can also be exploited to create derivatives, such as the oxidation of the sulfur atoms to form sulfoxides.

Table 2: Examples of 3,5-Disubstituted-1,2,4-Trithiolane Analogues

| R Group | Compound Name |

| Methyl | 3,5-Dimethyl-1,2,4-trithiolane |

| Ethyl | 3,5-Diethyl-1,2,4-trithiolane |

| Isopropyl | 3,5-Diisopropyl-1,2,4-trithiolane |

| tert-Butyl | 3,5-Di-tert-butyl-1,2,4-trithiolane |

| Phenyl | 3,5-Diphenyl-1,2,4-trithiolane |

Modification of Isobutyl Side Chains and Substitution Patterns

While direct literature on the specific modification of the isobutyl side chains of 3,5-diisobutyl-1,2,4-trithiolane is not extensively detailed, established principles of organic synthesis allow for the exploration of potential transformations. The isobutyl groups present a non-polar aliphatic structure, which can be a target for various chemical modifications to alter the compound's physical and sensory properties.

Potential modifications could involve well-known reactions targeting C-H bonds, although these often require harsh conditions and may lack selectivity. More targeted approaches could be envisioned if functional groups were introduced during the synthesis or in a post-synthesis modification step. For instance, if a hydroxyl group were present on the isobutyl chain, a range of subsequent reactions such as esterification or etherification could be performed.

The substitution pattern on the trithiolane ring itself is defined by the 3,5-disubstituted-1,2,4-trithiolane structure. Altering this pattern would necessitate a different synthetic approach, potentially starting from different precursors to achieve, for example, a 3,3,5-trisubstituted pattern.

Synthesis of Related Trithiolane Homologues

The synthesis of 3,5-dialkyl-1,2,4-trithiolanes, including the diisobutyl derivative, has been described. google.com A general and notable method involves the reaction of an appropriate aldehyde with a secondary amine to form an enamine. This intermediate is then reacted with hydrogen sulfide to yield a mercaptan, which is subsequently oxidized to a disulfide. Further reaction with hydrogen sulfide leads to a dimercaptan-disulfide, which then undergoes cyclization to form the desired 3,5-dialkyl-1,2,4-trithiolane. organic-chemistry.org

This synthetic route allows for the preparation of various homologues by simply changing the starting aldehyde. For instance, the use of acetaldehyde, propionaldehyde, or n-butyraldehyde would yield the corresponding 3,5-dimethyl-, 3,5-diethyl-, or 3,5-di-n-propyl-1,2,4-trithiolanes, respectively. google.comlookchem.com

Table 1: Synthesis of 3,5-Dialkyl-1,2,4-trithiolane Homologues

| Homologue | Starting Aldehyde | Chemical Formula of Homologue | Molecular Weight of Homologue (g/mol) |

|---|---|---|---|

| 3,5-Dimethyl-1,2,4-trithiolane | Acetaldehyde | C4H8S3 | 152.30 |

| 3,5-Diethyl-1,2,4-trithiolane | Propionaldehyde | C6H12S3 | 180.35 |

| 3,5-Di-n-propyl-1,2,4-trithiolane | n-Butyraldehyde | C8H16S3 | 208.41 |

| 3,5-Diisobutyl-1,2,4-trithiolane | Isovaleraldehyde | C10H20S3 | 236.46 |

Green Chemistry Principles in Trithiolane Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemicalbook.comchemicalbook.com While specific studies on the green synthesis of 3,5-diisobutyl-1,2,4-trithiolane are not abundant, the broader field of sulfur heterocycle synthesis offers valuable insights into more environmentally benign approaches. nih.gov

Key areas for the application of green chemistry in trithiolane synthesis include:

Use of Greener Solvents: Traditional organic solvents can be replaced with more environmentally friendly alternatives such as water, ionic liquids, or deep eutectic solvents. nih.gov For the synthesis of sulfur heterocycles, water has been shown to be an effective medium, sometimes in combination with a phase-transfer catalyst. nih.gov

Alternative Energy Sources: Microwave irradiation and ultrasound can be employed to accelerate reaction rates, often leading to higher yields and reduced energy consumption compared to conventional heating. researchgate.net

Catalysis: The use of catalysts, particularly those that are recyclable and non-toxic, is a cornerstone of green chemistry. frontiersin.org For the synthesis of sulfur-containing heterocycles, various catalytic systems, including metal-free and silica-supported catalysts, have been explored to improve efficiency and reduce waste. frontiersin.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. chemicalbook.com This involves choosing reactions that are highly selective and minimize the formation of byproducts.

Table 2: Application of Green Chemistry Principles to Trithiolane Synthesis

| Green Chemistry Principle | Potential Application in Trithiolane Synthesis | Example from Heterocyclic Synthesis |

|---|---|---|

| Safer Solvents | Replacing volatile organic solvents with water or ionic liquids. | Synthesis of 2-aminothiophenes in a triethylamine/water mixture. nih.gov |

| Energy Efficiency | Utilizing microwave irradiation to reduce reaction times and energy input. | Microwave-assisted synthesis of hydrazinyl thiazoles. bepls.com |

| Catalysis | Employing recyclable, non-toxic catalysts to improve reaction efficiency. | FeCl3-catalyzed synthesis of heterocycles in ethanol. frontiersin.org |

| Atom Economy | Designing synthetic pathways that minimize byproduct formation. | One-pot multicomponent reactions for the synthesis of complex heterocycles. frontiersin.org |

By integrating these green chemistry principles, the synthesis of 3,5-diisobutyl-1,2,4-trithiolane and its homologues can be made more sustainable and environmentally responsible.

Advanced Spectroscopic and Structural Elucidation of 3,5 Diisobutyl 1,2,4 Trithiolane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 3,5-diisobutyl-1,2,4-trithiolane, providing insights into its connectivity, configuration (cis/trans isomerism), and conformational dynamics.

A complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra is the foundation of structural elucidation. Due to the complexity arising from the isobutyl groups and the trithiolane ring, one-dimensional NMR spectra can be challenging to interpret fully. Multi-dimensional techniques are therefore employed for unambiguous assignments.

¹H NMR Spectroscopy: The proton spectrum of 3,5-diisobutyl-1,2,4-trithiolane is expected to show distinct signals for the protons of the isobutyl side chains—methine, methylene, and methyl groups—and the methine protons on the trithiolane ring at positions 3 and 5. The chemical shifts and coupling constants of the ring protons are particularly diagnostic for determining the relative stereochemistry (cis or trans) of the isobutyl substituents.

¹³C NMR Spectroscopy: The carbon spectrum provides information on the number of unique carbon environments. For 3,5-diisobutyl-1,2,4-trithiolane, distinct signals are expected for the C3 and C5 carbons of the trithiolane ring and the carbons of the isobutyl groups. The chemical shifts of the ring carbons are influenced by the electronegativity of the adjacent sulfur atoms.

COSY (Correlation Spectroscopy): This 2D NMR experiment reveals proton-proton (¹H-¹H) coupling networks. It is instrumental in tracing the connectivity within the isobutyl side chains, connecting the methine, methylene, and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This experiment allows for the definitive assignment of the protonated carbons in the molecule by linking the already assigned proton signals to their corresponding carbon signals.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for 3,5-diisobutyl-1,2,4-trithiolane is presented below, based on data for related alkyl-substituted trithiolanes.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Ring CH (C3, C5) | 4.0 - 4.5 | 50 - 60 |

| CH₂ (isobutyl) | 1.5 - 2.0 | 45 - 55 |

| CH (isobutyl) | 1.8 - 2.2 | 25 - 35 |

| CH₃ (isobutyl) | 0.9 - 1.1 | 20 - 25 |

The five-membered 1,2,4-trithiolane (B1207055) ring is not planar and can undergo conformational changes, such as ring inversion. For substituted trithiolanes, this can lead to the interconversion of different conformers or diastereomers. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at variable temperatures, is a powerful technique to study these processes.

At low temperatures, the rate of ring inversion may be slow enough on the NMR timescale to allow for the observation of distinct signals for axial and equatorial protons, or for different ring conformers. As the temperature is increased, the rate of inversion increases, leading to the coalescence of these signals and eventually to time-averaged signals at higher temperatures. By analyzing the changes in the lineshape of the NMR signals as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the ring inversion process, such as the activation energy (ΔG‡).

For 3,5-diisobutyl-1,2,4-trithiolane, DNMR studies would provide valuable information on the preferred conformations of the cis and trans isomers and the energy barriers associated with their interconversion.

Mass Spectrometry for Fragmentation Pathway Analysis and Structural Confirmation

Mass spectrometry (MS) is a key technique for determining the molecular weight of 3,5-diisobutyl-1,2,4-trithiolane and for confirming its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with high confidence. For 3,5-diisobutyl-1,2,4-trithiolane, the expected exact mass can be calculated from its molecular formula, C₁₀H₂₀S₃. nih.gov

| Property | Value |

| Molecular Formula | C₁₀H₂₀S₃ |

| Monoisotopic Mass | 236.07271 Da |

Comparison of the experimentally measured accurate mass with the theoretical value provides strong evidence for the correct elemental formula, distinguishing it from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides detailed structural information.

The fragmentation of 3,5-diisobutyl-1,2,4-trithiolane is expected to proceed through several characteristic pathways, including:

Cleavage of the S-S bond: This is a common fragmentation pathway for disulfide-containing compounds, leading to the opening of the trithiolane ring.

Loss of the isobutyl side chains: Fragmentation can occur via cleavage of the C-C bond between the isobutyl group and the trithiolane ring.

Ring fragmentation: The trithiolane ring itself can fragment, leading to the loss of sulfur atoms (S, S₂, or H₂S).

By carefully analyzing the m/z values of the fragment ions, it is possible to piece together the structure of the parent molecule. A proposed fragmentation scheme can be constructed to account for the observed product ions.

Vibrational Spectroscopy (IR, Raman) for Diagnostic Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to its conformation.

Infrared (IR) Spectroscopy: The IR spectrum of 3,5-diisobutyl-1,2,4-trithiolane is expected to be dominated by absorptions corresponding to the C-H stretching and bending vibrations of the isobutyl groups. The C-S and S-S stretching vibrations are typically weak and appear in the fingerprint region of the spectrum (below 1500 cm⁻¹). While challenging to assign definitively, these bands can be diagnostic for the trithiolane ring system.

Raman Spectroscopy: Raman spectroscopy is often complementary to IR spectroscopy. The S-S stretching vibration, which is often weak in the IR spectrum, can give rise to a more intense signal in the Raman spectrum, providing a valuable diagnostic tool for the trithiolane moiety.

The combination of IR and Raman data, often supported by computational calculations, can provide a comprehensive picture of the vibrational modes of 3,5-diisobutyl-1,2,4-trithiolane, aiding in its structural confirmation.

Chiroptical Spectroscopy for Absolute Stereochemistry Determination (e.g., ECD, VCD)

Chiroptical spectroscopic techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful, non-destructive methods for determining the absolute configuration of chiral molecules in solution. These techniques measure the differential absorption of left and right circularly polarized light by a chiral sample. By comparing experimentally obtained spectra with those predicted by quantum chemical calculations for a known stereoisomer, the absolute stereochemistry of the molecule can be unambiguously assigned.

For 3,5-diisobutyl-1,2,4-trithiolane, the presence of two stereogenic centers at the C3 and C5 positions of the trithiolane ring gives rise to (3R,5R), (3S,5S), and meso (3R,5S) isomers. The (3R,5R) and (3S,5S) isomers are a pair of enantiomers and would be expected to show mirror-image ECD and VCD spectra.

A thorough review of scientific databases reveals a lack of specific ECD or VCD studies performed on 3,5-diisobutyl-1,2,4-trithiolane. While general principles of chiroptical spectroscopy are well-established for sulfur-containing heterocycles, and studies exist for other classes of these compounds, no such data has been published for this specific molecule. Therefore, no experimental or computationally generated ECD or VCD spectra can be presented.

In the absence of direct data, a hypothetical analysis would involve the synthesis and separation of the enantiomers of 3,5-diisobutyl-1,2,4-trithiolane. Subsequently, experimental ECD and VCD spectra would be recorded. Concurrently, computational modeling, likely using Density Functional Theory (DFT), would be employed to predict the spectra for one of the enantiomers (e.g., the (3R,5R)-isomer). A comparison of the sign and intensity of the major experimental and calculated chiroptical bands would then allow for the assignment of the absolute configuration.

X-ray Crystallography for Solid-State Structural Determination (if applicable to crystalline derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, and for chiral compounds, it unambiguously establishes the absolute stereochemistry in the crystalline form.

The application of X-ray crystallography to 3,5-diisobutyl-1,2,4-trithiolane would require the compound or a suitable crystalline derivative to be in a solid, crystalline form. As this compound is often supplied as a liquid mixture of isomers, obtaining a single crystal of a pure stereoisomer suitable for X-ray diffraction could be a challenging prerequisite.

A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any entries for the crystal structure of 3,5-diisobutyl-1,2,4-trithiolane or any of its crystalline derivatives. This indicates that, to date, a single-crystal X-ray diffraction study has not been published for this compound.

Should a crystalline sample be obtained, X-ray diffraction analysis would provide invaluable data. The expected output would be a detailed crystallographic information file (CIF), containing the unit cell parameters, space group, and atomic coordinates. From this data, a three-dimensional model of the molecule could be generated, confirming the puckering of the 1,2,4-trithiolane ring and the relative orientation of the isobutyl substituents. For a chiral crystal, the Flack parameter would definitively determine the absolute configuration.

Computational and Theoretical Studies of 3,5 Diisobutyl 1,2,4 Trithiolane

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in predicting the molecular structure and electronic properties of 3,5-diisobutyl-1,2,4-trithiolane. These methods offer a detailed view of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method for determining the ground-state properties of molecules like 3,5-diisobutyl-1,2,4-trithiolane. By approximating the electron density, DFT can accurately predict molecular geometries, bond lengths, and bond angles. For the 1,2,4-trithiolane (B1207055) ring, DFT calculations would be essential in defining the puckering of the five-membered ring and the orientation of the isobutyl substituents. It is anticipated that the isobutyl groups would adopt staggered conformations to minimize steric hindrance.

Ab Initio Methods for High-Level Energy Calculations

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a higher level of accuracy for energy calculations. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would offer a more refined understanding of the molecule's stability and the energy differences between its various conformations. These calculations are particularly valuable for validating the results obtained from DFT methods.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the 1,2,4-trithiolane ring and the rotational freedom of the isobutyl groups mean that 3,5-diisobutyl-1,2,4-trithiolane can exist in multiple conformations.

Potential Energy Surface Scans and Conformational Ensembles

Potential energy surface (PES) scans are instrumental in exploring the conformational landscape of 3,5-diisobutyl-1,2,4-trithiolane. By systematically varying key dihedral angles, such as those within the trithiolane ring and those associated with the isobutyl substituents, a map of the molecule's potential energy can be generated. This allows for the identification of low-energy conformers and the energy barriers between them. The isobutyl groups can be oriented in either axial or equatorial positions relative to the ring, leading to different stereoisomers with distinct energy levels.

A study on the parent 1,2,4-trithiolane and its tetramethyl derivative indicated that the ring exists in a single form with either C2 (half-chair) or Cs (envelope) symmetry. researchgate.net For 3,5-diisobutyl-1,2,4-trithiolane, the bulky isobutyl groups would likely favor equatorial positions to minimize steric strain, a common phenomenon in substituted cyclic compounds.

Table 1: Postulated Conformational Preferences of 3,5-Diisobutyl-1,2,4-trithiolane

| Substituent Position | Relative Energy (Illustrative) | Key Steric Interactions |

| Diequatorial | Lowest | Minimized gauche interactions |

| Axial-Equatorial | Higher | 1,3-diaxial interactions |

| Diaxial | Highest | Significant 1,3-diaxial interactions |

This table is illustrative and based on general principles of conformational analysis. Specific energy values would require dedicated computational studies.

Ring Pucker Analysis and Conformational Dynamics

The 1,2,4-trithiolane ring is not planar and undergoes puckering. The two primary conformations are the "envelope" (Cs symmetry) and the "half-chair" or "twist" (C2 symmetry). researchgate.net In the case of 3,5-diisobutyl-1,2,4-trithiolane, the specific puckering would be influenced by the steric demands of the isobutyl groups. Molecular dynamics (MD) simulations can provide a dynamic picture of these conformational changes over time, revealing the flexibility of the ring and the movement of the substituents at different temperatures.

Prediction and Validation of Spectroscopic Parameters

Computational methods are also employed to predict spectroscopic data, which can then be compared with experimental results for validation. For 3,5-diisobutyl-1,2,4-trithiolane, this would primarily involve predicting Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. The calculated chemical shifts and coupling constants from DFT, for instance, can aid in the interpretation of experimental NMR spectra, helping to assign specific signals to the different protons and carbons in the molecule. Similarly, computed vibrational frequencies can be correlated with the peaks observed in an IR spectrum.

Reaction Pathway Modeling and Transition State Characterization

The modeling of reaction pathways and the characterization of transition states are fundamental to understanding the chemical transformations that a molecule can undergo. For 3,5-diisobutyl-1,2,4-trithiolane, key reaction pathways would likely involve the cleavage and formation of its sulfur-sulfur and carbon-sulfur bonds.

One of the significant reaction pathways for 1,2,4-trithiolanes is thermal or photochemical decomposition. Studies on substituted 1,2,4-trithiolanes have shown that they can undergo a [3+2]-cycloelimination reaction. This process would involve the breaking of the disulfide bond and a C-S bond, leading to the formation of a thioketone and a highly reactive thiocarbonyl S-sulfide (thiosulfine). The thiosulfine itself is in equilibrium with a three-membered dithiirane (B14625396) ring. researchgate.net The isobutyl groups in 3,5-diisobutyl-1,2,4-trithiolane would influence the stability of the trithiolane ring and the resulting fragments, but the fundamental pathway is expected to be similar.

Another potential area of study is the reaction of 1,2,4-trithiolanes with other chemical entities. For instance, reactions of the parent 1,2,4-trithiolane with platinum(0) complexes have been shown to proceed through an oxidative addition of the platinum into the S-S bond, followed by the extrusion of a thioketone molecule. researchgate.net Computational modeling of such a reaction for 3,5-diisobutyl-1,2,4-trithiolane would involve mapping the potential energy surface to identify the intermediates and transition states, providing insights into the reaction mechanism and kinetics.

A hypothetical reaction pathway for the decomposition of 3,5-diisobutyl-1,2,4-trithiolane is presented below:

Table 1: Hypothetical Reaction Pathway and Intermediates in the Decomposition of 3,5-Diisobutyl-1,2,4-Trithiolane

| Step | Reactant(s) | Transition State | Product(s) | Description |

| 1 | 3,5-Diisobutyl-1,2,4-trithiolane | [3+2] Cycloelimination Transition State | Isovaleraldehyde (B47997) S-sulfide + Isovaleraldehyde | The trithiolane ring undergoes a concerted or stepwise cleavage of the S-S and C-S bonds. |

| 2 | Isovaleraldehyde S-sulfide | Dithiirane Formation Transition State | 3,3-Diisobutyl-1,2-dithiirane | The highly reactive thiosulfine can cyclize to form a more stable three-membered ring. |

This table is based on known reaction pathways for other 1,2,4-trithiolanes and represents a theoretical model for 3,5-diisobutyl-1,2,4-trithiolane.

Intermolecular Interactions and Aggregation Behavior Modeling

The intermolecular interactions of 3,5-diisobutyl-1,2,4-trithiolane are governed by a combination of forces, including van der Waals interactions from its isobutyl groups and potential non-covalent interactions involving its sulfur atoms. The sulfur atoms in the trithiolane ring possess lone pairs of electrons, which can participate in various types of interactions.

Sulfur-Containing Non-Covalent Interactions:

Sulfur-Sulfur Interactions: The interaction between sulfur atoms of adjacent molecules can be a significant factor in the solid-state packing and aggregation behavior of sulfur-rich compounds. These interactions, sometimes referred to as chalcogen bonds, arise from the anisotropic distribution of electron density around the sulfur atom, creating regions of positive and negative electrostatic potential. researchgate.net

Sulfur-Oxygen/Nitrogen Interactions: In environments containing polar functional groups, the sulfur atoms of the trithiolane ring can act as Lewis bases, interacting with electrophilic sites on other molecules. researchgate.netacs.org

Sulfur-Arene Interactions: If interacting with aromatic systems, the sulfur atoms can engage in S···π interactions, which are a form of non-covalent bonding that can influence molecular recognition and self-assembly processes. rsc.org

The isobutyl groups contribute significantly to the lipophilicity of the molecule and will predominantly engage in hydrophobic interactions. Molecular dynamics (MD) simulations could be employed to model the aggregation behavior of 3,5-diisobutyl-1,2,4-trithiolane in different environments. frontiersin.orgsupsi.ch Such simulations would provide insights into how these molecules might self-assemble in non-polar solvents or at interfaces.

Table 2: Potential Intermolecular Interactions Involving 3,5-Diisobutyl-1,2,4-Trithiolane

| Interaction Type | Interacting Groups on 3,5-Diisobutyl-1,2,4-trithiolane | Potential Interacting Partner | Significance |

| Van der Waals | Isobutyl groups | Other non-polar molecules or alkyl chains | Drives aggregation in non-polar media and contributes to overall packing. |

| Sulfur-Sulfur | Trithiolane sulfur atoms | Sulfur atoms on adjacent molecules | Influences crystal packing and can lead to specific supramolecular architectures. researchgate.net |

| Sulfur-Heteroatom | Trithiolane sulfur atoms | Electrophilic atoms (e.g., in water, alcohols) | Can affect solubility and interactions in biological or protic environments. researchgate.netacs.org |

| Hydrophobic | Isobutyl groups | Water | Leads to exclusion from aqueous environments and aggregation to minimize contact with water. |

This table outlines the types of intermolecular forces that are theoretically expected to be important for 3,5-diisobutyl-1,2,4-trithiolane based on its structure and general principles of intermolecular interactions.

Chemical Reactivity and Mechanistic Investigations of 3,5 Diisobutyl 1,2,4 Trithiolane

Oxidation Reactions of the Trithiolane Ring

The sulfur atoms within the 1,2,4-trithiolane (B1207055) ring are susceptible to oxidation, leading to the formation of various S-oxides. The regioselectivity and stereoselectivity of these oxidations are influenced by the nature of the oxidant and the steric and electronic effects of the substituents on the ring.

Formation of Sulfoxides and Sulfones

The oxidation of the 1,2,4-trithiolane ring can yield a series of sulfoxides and sulfones. While specific studies on 3,5-diisobutyl-1,2,4-trithiolane are not extensively documented in the provided search results, the oxidation of analogous 3,5-disubstituted-1,2,4-trithiolanes provides significant insights into the expected reactivity.

Oxidation of the trithiolane ring can be achieved using various oxidizing agents. Common reagents for the oxidation of sulfides to sulfoxides and sulfones include hydrogen peroxide, peroxy acids like meta-chloroperbenzoic acid (m-CPBA), and dioxiranes such as dimethyldioxirane (B1199080) (DMD). nih.govorganic-chemistry.org The reaction can be controlled to produce either the sulfoxide (B87167) or the sulfone by adjusting the stoichiometry of the oxidizing agent and the reaction conditions. organic-chemistry.org

For instance, the oxidation of trans-3,5-di-tert-butyl-3,5-diphenyl-1,2,4-trithiolane with one equivalent of DMD or m-CPBA results in the formation of two stereoisomeric 1-oxides (sulfoxides). nih.gov Further oxidation of these mono-oxides can lead to the formation of 1,2-dioxides (vicinal disulfoxides) and 1,1-dioxides (sulfones). nih.gov The oxidation of 3,3,5,5-tetramethyl-1,2,4-trithiolane (B13834819) with m-CPBA has been shown to produce the 1-oxide and 4-oxide, and with an excess of the oxidant, the 1,4-dioxide and 1,1,4,4-tetraoxide can be formed. researchgate.net

Based on these analogous systems, the oxidation of 3,5-diisobutyl-1,2,4-trithiolane is expected to proceed in a stepwise manner, first forming mono-sulfoxides at one of the sulfur atoms, followed by further oxidation to dioxides, trioxides, and potentially tetraoxides. The positions of oxidation would be influenced by the steric hindrance of the isobutyl groups.

Table 1: Products from the Oxidation of Analogous 1,2,4-Trithiolanes

| Starting Material | Oxidizing Agent | Products | Reference |

| trans-3,5-di-tert-butyl-3,5-diphenyl-1,2,4-trithiolane | DMD or m-CPBA (1 equiv.) | (1S,3S,5S)- and (1R,3S,5S)-1-oxides | nih.gov |

| (1S,3S,5S)-1-oxide | DMD | (1S,2R,3S,5S)-1,2-dioxide, 1,1-dioxide | nih.gov |

| (1R,3S,5S)-1-oxide | DMD | (1R,2R,3S,5S)-1,2-dioxide, (1S,2R,3S,5S)-1,2-dioxide, 1,1-dioxide | nih.gov |

| 3,3,5,5-tetramethyl-1,2,4-trithiolane | m-CPBA (1 equiv.) | 1,2,4-trithiolane 4-oxide, 1,2,4-trithiolane 1-oxide | researchgate.net |

| 3,3,5,5-tetramethyl-1,2,4-trithiolane | m-CPBA (2.5 equiv.) | 1,2,4-trithiolane 1,4-dioxide | researchgate.net |

| 3,3,5,5-tetramethyl-1,2,4-trithiolane | Peroxyacetic acid (6 equiv.) | 3,3,5,5-tetramethyl-1,2,4-trithiolane 1,1,4,4-tetraoxide | researchgate.net |

Oxidative Ring Opening Mechanisms

Oxidative conditions can also lead to the opening of the trithiolane ring. The mechanism of ring opening is often dependent on the specific oxidant and the structure of the trithiolane. For some cyclic polysulfides, oxidation can facilitate cleavage of the sulfur-sulfur or carbon-sulfur bonds. While direct mechanisms for 3,5-diisobutyl-1,2,4-trithiolane were not found, studies on related systems suggest potential pathways. For example, the thermal decomposition of 1,2,4-trithiolanes can lead to a [3+2]-cycloelimination, generating reactive thiocarbonyl S-sulfides. researchgate.net It is plausible that oxidative processes could lower the activation energy for such fragmentation pathways.

Furthermore, radical-initiated ring-opening polymerization has been observed for other sulfur-containing cyclic molecules, such as 3,6-dioxa-1,8-octanedithiol, under oxidative conditions in the presence of a base. mdpi.com This process involves the formation of thiyl radicals which can lead to ring opening and subsequent polymerization. mdpi.com A similar radical-mediated ring-opening could be envisioned for 3,5-diisobutyl-1,2,4-trithiolane under specific oxidative conditions.

Reduction Pathways and Characterization of Products

Information regarding the specific reduction pathways of 3,5-diisobutyl-1,2,4-trithiolane is not detailed in the provided search results. However, the reduction of cyclic polysulfides is a known chemical transformation. Generally, reducing agents can cleave the sulfur-sulfur bonds. For example, the desulfurization of 1,2,4-trithiolanes is a known reaction, although the specific products for the diisobutyl derivative are not specified. researchgate.net Potential products of the reduction of 3,5-diisobutyl-1,2,4-trithiolane could include dithiols or other sulfur-containing acyclic compounds, depending on the strength and nature of the reducing agent.

Acid- and Base-Catalyzed Transformations

The influence of acids and bases on 3,5-diisobutyl-1,2,4-trithiolane is not well-documented in the provided search results. However, some general principles can be inferred. The sulfur atoms in the trithiolane ring possess lone pairs of electrons and could potentially be protonated under acidic conditions, which might activate the ring towards nucleophilic attack or rearrangement.

In the presence of a base, deprotonation at the carbon atoms adjacent to the sulfur atoms (at the 3 and 5 positions) could potentially occur, although this is generally not a facile process unless there are activating groups present. Base-catalyzed oxidation of thiols to form cyclic disulfides has been documented, suggesting that bases can play a role in the reactions of sulfur-containing rings. mdpi.com

Ring-Opening and Ring-Contraction/Expansion Reactions

Ring-opening reactions of 1,2,4-trithiolanes can be prompted by various stimuli, including heat and reaction with metal complexes. researchgate.netresearchgate.net The thermal decomposition of 1,2,4-trithiolanes can lead to the formation of thiocarbonyl S-sulfides through a [3+2]-cycloelimination process. researchgate.net

Reactions with low-valent platinum complexes have been shown to induce ring contraction of 1,2,4-trithiolanes via oxidative addition of the platinum into a sulfur-sulfur bond, followed by the extrusion of a thioketone molecule. researchgate.net

Ring expansion and contraction reactions are general transformations in cyclic systems. wikipedia.orgetsu.edu For instance, the Demyanov rearrangement involves the diazotization of aminocycloalkanes, leading to ring expansion or contraction through carbocation intermediates. wikipedia.org While not directly applicable to 3,5-diisobutyl-1,2,4-trithiolane, it illustrates the principle of ring size alteration through rearrangement. The Favorskii rearrangement is another example of a ring contraction reaction, occurring in α-halo cycloalkanones upon treatment with a base. harvard.edu The applicability of such named reactions to the trithiolane system would require specific functionalization of the ring or side chains.

Investigation of Mechanistic Pathways in Flavor Formation

The characteristic flavors imparted by certain sulfur-containing compounds, such as 3,5-diisobutyl-1,2,4-trithiolane, are the result of complex chemical reactions. Understanding the mechanistic pathways that lead to the formation of this potent flavor compound is crucial for controlling and optimizing flavor development in food and fragrance applications. The formation of 3,5-diisobutyl-1,2,4-trithiolane is primarily understood through its synthesis from isovaleraldehyde (B47997) and hydrogen sulfide (B99878), a reaction that can occur during the thermal processing of foods as part of the Maillard reaction.

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a cornerstone of flavor formation in cooked foods. researchgate.netescholarship.org During this process, sulfur-containing amino acids like cysteine can degrade to produce hydrogen sulfide (H₂S). masterorganicchemistry.comlookchem.com This highly reactive intermediate can then participate in subsequent reactions with other molecules, such as aldehydes derived from the Strecker degradation of other amino acids. researchgate.net In the case of 3,5-diisobutyl-1,2,4-trithiolane, the key aldehyde precursor is isovaleraldehyde.

Research into the synthesis of 3,5-dialkyl-1,2,4-trithiolanes has provided a foundational understanding of the likely mechanistic steps involved in the formation of the diisobutyl derivative. One proposed pathway involves the initial reaction of isovaleraldehyde with a dialkyl amine to form an enamine. This enamine then reacts with hydrogen sulfide to produce a mercaptan intermediate. Subsequent oxidation leads to a disulfide, which can further react with hydrogen sulfide to form a dimercaptan-disulfide. This final intermediate then undergoes cyclization to yield the stable 3,5-diisobutyl-1,2,4-trithiolane ring structure.

A more direct route involves the reaction of an aldehyde with hydrogen sulfide in the presence of an acid catalyst. While the specific mechanistic details for isovaleraldehyde are not extensively published, a plausible pathway can be constructed based on established chemical principles and related reactions. The process likely initiates with the protonation of the carbonyl oxygen of isovaleraldehyde, making the carbonyl carbon more electrophilic. Hydrogen sulfide, acting as a nucleophile, can then attack the carbonyl carbon. A series of proton transfers and dehydrations would lead to the formation of a thioaldehyde intermediate. These highly reactive species can then undergo further reactions, including dimerization and reaction with additional hydrogen sulfide, ultimately leading to the formation of the thermodynamically stable five-membered trithiolane ring.

The table below summarizes the key reactants and intermediates in the proposed formation pathway of 3,5-diisobutyl-1,2,4-trithiolane.

| Compound Name | Molecular Formula | Role in Formation Pathway |

| Isovaleraldehyde | C₅H₁₀O | Aldehyde Precursor |

| Hydrogen Sulfide | H₂S | Sulfur Source |

| Enamine of Isovaleraldehyde | C₉H₁₉N | Intermediate (in one pathway) |

| Thioaldehyde of Isovaleraldehyde | C₅H₁₀S | Reactive Intermediate |

| Dimercaptan-disulfide Intermediate | C₁₀H₂₂S₄ | Key Intermediate for Cyclization |

| 3,5-Diisobutyl-1,2,4-trithiolane | C₁₀H₂₀S₃ | Final Product |

The investigation into these mechanistic pathways is critical for the food and flavor industry. By understanding the precursors and reaction conditions that favor the formation of 3,5-diisobutyl-1,2,4-trithiolane, it becomes possible to manipulate cooking processes and food formulations to enhance desirable "meaty" and "roasted" flavor profiles. Further research, potentially utilizing isotopic labeling studies, could provide more definitive evidence for the proposed intermediates and reaction sequences, offering even greater control over flavor generation.

Occurrence, Isolation, and Biosynthetic Pathways of 3,5 Diisobutyl 1,2,4 Trithiolane in Natural Systems

Identification and Distribution in Natural Product Extracts

Table 1: Occurrence of 3,5-Diisobutyl-1,2,4-Trithiolane in Food Systems This table is interactive. You can sort and filter the data.

| Food Product | Role of Compound | Flavor Profile Contributed | Reference |

|---|---|---|---|

| Cooked Beef | Flavor Component | Boiled beef, meaty | okstate.edu |

| Beef Broth | Flavor Enhancer | Sweet meat, broth-like, pork rind | nih.gov |

| Sausage | Flavor Additive | Sweet pork, crisp bacon | nih.gov |

The formation of 3,5-diisobutyl-1,2,4-trithiolane as a degradation product within biological matrices is a subject of ongoing study. While the primary formation routes are linked to thermal processing of food components, the potential for its creation from the breakdown of specific biological molecules has been considered. One such proposed, though not extensively documented, pathway involves the degradation of alpha-tocopherol (Vitamin E).

Elucidation of Biosynthetic and Formation Pathways

The formation of 3,5-diisobutyl-1,2,4-trithiolane is not a result of a direct enzymatic biosynthetic pathway in plants or animals but is rather a product of chemical reactions occurring under specific conditions, primarily high heat. The key mechanisms involve the degradation of larger precursor molecules naturally present in food.

The thermal processing of fats and oils is a significant pathway for the generation of flavor compounds. High temperatures can induce the oxidation and degradation of fatty acids, particularly unsaturated fatty acids, present in lipids. nih.gov This process generates a cascade of smaller, volatile molecules, including various aldehydes. These aldehydes can then serve as precursors in subsequent reactions. For 3,5-diisobutyl-1,2,4-trithiolane, the critical aldehyde precursor is isovaleraldehyde (B47997) (3-methylbutanal). While lipid degradation is a major source of many aldehydes, the isovaleraldehyde required for this specific trithiolane is more directly formed from amino acid breakdown. nih.gov

The most well-understood pathway for the formation of 3,5-diisobutyl-1,2,4-trithiolane is through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food. This reaction is responsible for the browning and rich flavors of many cooked foods.

The specific pathway involves:

Strecker Degradation of Leucine : The amino acid leucine undergoes Strecker degradation in the presence of dicarbonyl compounds (formed during the Maillard reaction), yielding isovaleraldehyde (3-methylbutanal). This aldehyde provides the two isobutyl side chains of the final molecule.

Generation of Hydrogen Sulfide (B99878) : Sulfur-containing amino acids, such as cysteine and methionine, degrade under thermal stress to release hydrogen sulfide (H₂S).

Reaction and Cyclization : Two molecules of isovaleraldehyde react with hydrogen sulfide. This process can involve the formation of an enamine from the aldehyde, followed by a reaction with hydrogen sulfide to form a mercaptan intermediate, which is then oxidized to form a disulfide before cyclizing into the stable five-membered 1,2,4-trithiolane (B1207055) ring structure. nih.gov

This sequence of reactions explains why 3,5-diisobutyl-1,2,4-trithiolane is a characteristic flavor compound in cooked meats, where high concentrations of both lipids, sugars, leucine, and sulfur-containing amino acids are present and subjected to high temperatures.

A potential, though less characterized, formation pathway for 3,5-diisobutyl-1,2,4-trithiolane involves the degradation of alpha-tocopherol (a form of Vitamin E). For this pathway to be viable, the degradation of the alpha-tocopherol molecule would need to generate the necessary isovaleraldehyde precursor. Alpha-tocopherol possesses a long, branched phytyl tail. However, the established major metabolic and degradation pathways of alpha-tocopherol in biological systems primarily involve ω-hydroxylation followed by β-oxidation of this side chain. This process shortens the tail and leads to the formation of carboxyethyl-hydroxychromans (CEHCs), which are then excreted. The generation of isovaleraldehyde as a significant product from this degradation route is not a widely documented outcome, and therefore, this formation pathway remains largely hypothetical compared to the well-established Maillard reaction mechanism.

Mechanistic Roles in Natural Processes (e.g., Flavor Development)

The primary mechanistic role of 3,5-diisobutyl-1,2,4-trithiolane in what can be broadly termed "natural processes" is overwhelmingly centered on the development of flavor in thermally processed foods. While not a biosynthetic product in raw natural systems, its formation during cooking is a crucial aspect of the chemistry that defines the sensory profile of many cooked foods, particularly meats. This compound is recognized for its potent roasted, nutty, crisp bacon-like, and pork rind-like aroma and flavor characteristics.

The development of 3,5-diisobutyl-1,2,4-trithiolane is a complex process involving the interplay of several key chemical reactions that occur at elevated temperatures. The principal pathways implicated in its formation are the Maillard reaction and the thermal degradation of lipids, which generate the necessary precursors that subsequently react to form this trithiolane.

Formation during Thermal Food Processing:

The flavor of cooked meat is largely attributed to a complex mixture of volatile compounds generated during heating. scielo.brredalyc.org These compounds arise from intricate chemical transformations of precursors present in the raw meat, such as amino acids, reducing sugars, and lipids. nih.gov Among the myriad of flavor compounds, sulfur-containing heterocycles, including 3,5-diisobutyl-1,2,4-trithiolane, play a significant role due to their often low odor thresholds and characteristic meaty and roasted notes. ntou.edu.tw

Notably, 3,5-diisobutyl-1,2,4-trithiolane has been identified as a key volatile compound contributing to the characteristic flavor of fried chicken. nih.govnih.gov Its formation in this context is intricately linked to the thermal and oxidative degradation of lipids, which provide the necessary isovaleraldehyde precursors.

Interactive Data Table: Key Precursors and Reactions in the Formation of 3,5-Diisobutyl-1,2,4-trithiolane

| Precursor/Reaction | Description | Role in Formation of 3,5-Diisobutyl-1,2,4-trithiolane |

| Lipid Degradation | The breakdown of fatty acids, particularly unsaturated fatty acids, at high temperatures. | Generates isovaleraldehyde, a key branched-chain aldehyde that forms the carbon backbone of the isobutyl substituents. |

| Maillard Reaction | A non-enzymatic browning reaction between amino acids and reducing sugars. | Produces a wide array of flavor compounds and can contribute to the formation of hydrogen sulfide from sulfur-containing amino acids. |

| Strecker Degradation | A component of the Maillard reaction involving the interaction of amino acids with dicarbonyl compounds. | A primary source of hydrogen sulfide from the degradation of cysteine, and also a source of various aldehydes. nih.gov |

| Isovaleraldehyde | A branched-chain aldehyde. | Serves as the direct precursor for the two isobutyl groups attached to the trithiolane ring. |

| Hydrogen Sulfide (H₂S) | A volatile sulfur compound. | Provides the sulfur atoms necessary for the formation of the 1,2,4-trithiolane ring structure. |

Detailed Research Findings on Formation Mechanisms:

Research into the flavor chemistry of cooked meats has elucidated the likely pathways for the formation of alkyl-substituted trithiolanes. The formation of 3,5-diisobutyl-1,2,4-trithiolane is believed to proceed through the reaction of isovaleraldehyde with hydrogen sulfide. This reaction is a part of the broader set of chemical transformations that occur during the cooking of meat, where the degradation of sulfur-containing amino acids like cysteine provides the necessary hydrogen sulfide.

The thermal degradation of thiamine (Vitamin B1), which is naturally present in meat, is another significant source of sulfur-containing flavor compounds, although its direct contribution to 3,5-diisobutyl-1,2,4-trithiolane is less defined than that of cysteine. scielo.br

Sensory Impact and Flavor Contribution:

Interactive Data Table: Sensory Profile of 3,5-Diisobutyl-1,2,4-trithiolane

| Sensory Attribute | Description |

| Odor | Roasted, nutty, crisp bacon-like, pork rind-like thegoodscentscompany.com |

| Flavor | Roasted, bacon, meaty thegoodscentscompany.com |

Research on Functional Roles and Applications of 3,5 Diisobutyl 1,2,4 Trithiolane Excluding Clinical Human Trials

Contribution to Flavor and Aroma Chemistry

The primary area of research and application for 3,5-diisobutyl-1,2,4-trithiolane is within the field of flavor and aroma. Its unique organoleptic properties make it a valuable component in the creation and enhancement of specific flavor profiles, particularly those associated with cooked and savory foods.

Role in Specific Food Flavor Profiles (e.g., Meaty, Cooked Notes)

3,5-Diisobutyl-1,2,4-trithiolane is recognized for its potent ability to impart and enhance meaty and cooked flavor notes. ntou.edu.twgoogle.com It is described as possessing a flavor profile that includes roasted, nutty, crisp bacon-like, and pork rind-like characteristics. google.comthegoodscentscompany.com This makes it a significant compound in the formulation of artificial and natural-identical flavors for a variety of food products.

The formation of such sulfur-containing compounds in meat is a result of complex thermal reactions, such as the Maillard reaction, involving precursors like cysteine and ribose. ntou.edu.tw While specific pathways for the formation of 3,5-diisobutyl-1,2,4-trithiolane in food are not extensively detailed in the available literature, the general understanding of sulfur compound formation during cooking provides a basis for its role in creating these desirable savory notes.

Studies on Sensory Impact and Odor Characteristics

The sensory impact of 3,5-diisobutyl-1,2,4-trithiolane is characterized by its distinct odor profile. At a concentration of 0.01% in propylene (B89431) glycol, it is described as having a roasted, nutty, crisp bacon-like, and pork rind-like odor. thegoodscentscompany.com This powerful and specific aroma makes it a valuable tool for flavorists aiming to create authentic and appealing savory flavors. The compound is categorized as a flavoring agent and is available from suppliers for research and experimental use. thegoodscentscompany.com

The table below summarizes the described organoleptic properties of 3,5-diisobutyl-1,2,4-trithiolane.

| Property | Description |

| Odor Type | Roasted, Nutty, Bacon, Pork |

| Odor Description | At 0.01% in propylene glycol: roasted, roasted nut, crisp bacon-like and pork rind-like. thegoodscentscompany.com |

| Flavor Type | Roasted, Bacon, Meaty |

| Taste Description | Roasted, roasted nut, crisp bacon-like and pork rind-like. thegoodscentscompany.com |

Potential as Chemical Precursors in Organic Synthesis

While 3,5-diisobutyl-1,2,4-trithiolane is synthesized for its application as a flavoring agent, there is limited publicly available information detailing its use as a chemical precursor in other organic synthesis reactions. A US patent describes a method for its synthesis, which involves the reaction of isovaleraldehyde (B47997) with a dialkyl amine to form an enamine, followed by reaction with hydrogen sulfide (B99878) and subsequent oxidation and cyclization. chemsrc.com However, its subsequent use as a starting material for other complex molecules is not a focus of the available research. Chemical suppliers list the compound primarily for research and development purposes, suggesting potential for its use as a building block in synthetic chemistry, though specific examples are not documented in the provided search results. thegoodscentscompany.com

Mechanistic Biological Activity Studies (e.g., Enzyme Interactions, Receptor Binding in in vitro systems)

There is no specific information available in the provided search results regarding mechanistic biological activity studies of 3,5-diisobutyl-1,2,4-trithiolane, such as its interactions with enzymes or binding to receptors in in vitro systems.

Structure-Activity Relationship (SAR) Investigations

No specific structure-activity relationship (SAR) investigations for 3,5-diisobutyl-1,2,4-trithiolane and its analogues were found in the provided search results. While general principles of SAR are widely applied in medicinal chemistry and other fields, dedicated studies on how the isobutyl groups or the trithiolane ring of this specific compound influence its activity are not publicly available.

Role in Material Science Applications (e.g., sulfur-rich polymers, elastomers - if relevant from research)

There is no specific information in the provided search results detailing the application of 3,5-diisobutyl-1,2,4-trithiolane in material science, such as in the development of sulfur-rich polymers or elastomers. While there is growing interest in sulfur-containing polymers for various applications, the direct use of this particular trithiolane in such materials has not been documented in the available literature. Research in the area of sulfur-containing polymers often focuses on the use of elemental sulfur and other monomers. mdpi.comresearchgate.netnih.govekb.eg

Advanced Analytical Methodologies for Characterization and Detection of 3,5 Diisobutyl 1,2,4 Trithiolane

Chromatographic Techniques for Separation and Quantification

Gas chromatography (GC) stands as the cornerstone for the analysis of volatile and semi-volatile compounds such as 3,5-diisobutyl-1,2,4-trithiolane. Its high resolving power allows for the separation of this analyte from other components in a complex mixture.

Gas Chromatography (GC) with Advanced Detection Systems (e.g., FID, FPD)

The choice of detector in gas chromatography is paramount for achieving the desired sensitivity and selectivity. For the analysis of 3,5-diisobutyl-1,2,4-trithiolane, two common detectors are the Flame Ionization Detector (FID) and the Flame Photometric Detector (FPD).

The Flame Ionization Detector (FID) is a universal detector for organic compounds and offers robust and linear responses. While not selective for sulfur compounds, its high sensitivity makes it suitable for quantification when coupled with a chromatographic system that can effectively resolve 3,5-diisobutyl-1,2,4-trithiolane from co-eluting non-sulfur compounds. Research on the analysis of sulfur-containing flavor compounds often utilizes GC-FID for quantitative purposes, though specific operational parameters for 3,5-diisobutyl-1,2,4-trithiolane are not extensively detailed in the literature. However, general methods for flavor analysis can be adapted. For instance, a study on sulfur-containing mixtures used an inlet temperature of 300 °C and an FID temperature of 315 °C, which are typical starting points for such analyses. osti.gov

The Flame Photometric Detector (FPD) , on the other hand, provides excellent selectivity for sulfur-containing compounds. This makes it particularly well-suited for the analysis of 3,5-diisobutyl-1,2,4-trithiolane in complex matrices where interferences from other organic compounds could be problematic. The FPD operates by detecting the chemiluminescence of sulfur compounds when they are burned in a hydrogen-rich flame. A procedure for the quantitative determination of the parent compound, 1,2,4-trithiolane (B1207055), in oils and petroleum products by GC-FPD has been developed, with an analytical range of 2–100 mg/kg and relative standard deviations of 2–5%. researchgate.net This demonstrates the feasibility of using GC-FPD for the analysis of trithiolane structures. In another application, a Pulsed Flame Photometric Detector (PFPD), an advancement on the FPD, has been used for the analysis of low-level sulfur compounds in natural gas and propylene (B89431), showcasing the high sensitivity of this technique. gcms.cz

Table 1: Illustrative GC Parameters for Sulfur Compound Analysis

| Parameter | GC-FID (General) | GC-FPD (for 1,2,4-trithiolane) | GC-PFPD (for low-level sulfur) |

| Column | Varies (e.g., non-polar) | Varies | Select low sulfur column, 0.32 mm × 60 m |

| Inlet Temperature | ~300 °C osti.gov | Not specified | 200 °C gcms.cz |

| Oven Program | Ramped | Ramped | 40°C (6 min), to 120°C at 6°C/min, to 180°C (5 min) at 10°C/min gcms.cz |

| Detector Temperature | ~315 °C osti.gov | Not specified | Not specified |

| Carrier Gas | Hydrogen or Helium | Hydrogen or Helium | Helium gcms.cz |

| Notes | General purpose, requires good separation. | Selective for sulfur, good for complex matrices. researchgate.net | High sensitivity for trace analysis. gcms.cz |

Hyphenated Techniques (e.g., GC-Mass Spectrometry, GC-Olfactometry)

To gain more comprehensive information about 3,5-diisobutyl-1,2,4-trithiolane, gas chromatography is often coupled with other analytical techniques, a practice known as hyphenation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the definitive identification of volatile compounds. By providing mass spectra of the eluting compounds, GC-MS allows for structural elucidation and confirmation of the analyte's identity. The NIST WebBook contains mass spectral data for the related compound 3,5-diethyl-1,2,4-trithiolane, which can serve as a reference for the fragmentation patterns expected from alkyl-substituted trithiolanes. nist.gov The analysis of sulfur-containing flavor compounds in meat and other food products frequently relies on GC-MS for positive identification. scielo.brdocumentsdelivered.com

Table 2: Comparison of Hyphenated GC Techniques for 3,5-Diisobutyl-1,2,4-trithiolane Analysis

| Technique | Principle | Key Information Provided | Relevance for 3,5-Diisobutyl-1,2,4-trithiolane |

| GC-MS | Separates compounds by GC and identifies them based on their mass-to-charge ratio. | Definitive identification, structural information. | Crucial for confirming the presence of the compound in a sample. scielo.brdocumentsdelivered.com |

| GC-O | Separates compounds by GC and allows for sensory evaluation of the eluent. | Odor description, aroma activity. | Essential for understanding its contribution to the overall flavor profile of a product. mdpi.com |

Advanced Sample Preparation and Extraction Methods from Complex Matrices

The effective isolation of 3,5-diisobutyl-1,2,4-trithiolane from its matrix is a critical step prior to chromatographic analysis, especially when dealing with complex samples like food or environmental extracts.

Solid Phase Microextraction (SPME) Optimization for Volatiles

Solid Phase Microextraction (SPME) is a solvent-free, simple, and efficient sample preparation technique. It involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the sample or its headspace. The volatile analytes, including 3,5-diisobutyl-1,2,4-trithiolane, partition onto the fiber, which is then transferred to the GC injector for thermal desorption and analysis.

The selection of the SPME fiber coating is crucial for efficient extraction. For a relatively non-polar compound like 3,5-diisobutyl-1,2,4-trithiolane, a non-polar polydimethylsiloxane (B3030410) (PDMS) fiber is a suitable choice. For a broader range of volatiles, a mixed-phase fiber such as Carboxen/PDMS or Divinylbenzene/Carboxen/PDMS can be employed. sigmaaldrich.comsigmaaldrich.com Optimization of SPME parameters such as extraction time, temperature, and sample agitation is necessary to maximize the recovery of the target analyte.

Table 3: General SPME Fiber Selection Guide

| Fiber Coating | Polarity | Recommended for |

| Polydimethylsiloxane (PDMS) | Non-polar | Non-polar volatiles and semi-volatiles. sigmaaldrich.com |

| Polyacrylate (PA) | Polar | Polar semi-volatiles. sigmaaldrich.com |

| Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) | Bipolar | Flavor compounds, broad range of volatiles. sigmaaldrich.com |

Solvent-Assisted Flavor Evaporation (SAFE) and Other Isolation Techniques

Solvent-Assisted Flavor Evaporation (SAFE) is a gentle distillation technique used to isolate volatile and semi-volatile compounds from a sample matrix. The sample is typically dissolved in a solvent and subjected to a high vacuum at a low temperature. This allows for the evaporation of the volatile compounds, which are then collected in a cold trap. SAFE is particularly advantageous for the analysis of thermally labile compounds like many sulfur-containing flavorants, as it minimizes the risk of artifact formation. acs.orgacs.org A study on dry-rendered beef fat utilized SAFE with various solvents, including dichloromethane (B109758) and pentane, to effectively extract a wide range of volatile flavor compounds, including sulfur-containing ones. mdpi.com

Other isolation techniques that can be applied to the analysis of 3,5-diisobutyl-1,2,4-trithiolane include simultaneous distillation-extraction (SDE) and stir bar sorptive extraction (SBSE), although care must be taken to avoid thermal degradation of the analyte.

Development of Novel Detection Strategies (e.g., Sensor Technologies for Specific Analytes)

While chromatographic methods are the gold standard for the detailed analysis of specific compounds, there is growing interest in the development of rapid and portable detection systems. Chemical sensors and electronic noses offer promising alternatives for the real-time monitoring of volatile organic compounds (VOCs), including sulfur-containing odorants.

These sensor arrays are designed to respond to specific chemical classes or even individual analytes. Research has focused on developing sensors for sulfur compounds in applications such as natural gas odorant monitoring and environmental air quality assessment. nih.govnih.gov For instance, arrays of microfluidic gas sensors coupled with machine learning models have been developed to selectively detect sulfur-based odorants like tert-butyl mercaptan. nih.gov While no sensor has been specifically designed for 3,5-diisobutyl-1,2,4-trithiolane to date, the principles and technologies being developed for other sulfur compounds could potentially be adapted for its detection in the future. These technologies could provide rapid screening tools for quality control in the food industry or for environmental monitoring.

Future Research Directions and Emerging Paradigms for 3,5 Diisobutyl 1,2,4 Trithiolane Research

Exploration of Novel and Sustainable Synthetic Pathways

The classical synthesis of 3,5-dialkyl-1,2,4-trithiolanes involves the reaction of an aldehyde (isovaleraldehyde for the title compound) with hydrogen sulfide (B99878) in the presence of an amine, followed by oxidation and cyclization steps. google.com While effective, these methods often rely on volatile and toxic reagents, aligning with a broader need in organosulfur chemistry to develop more sustainable and greener synthetic methodologies. acs.orgtaylorandfrancis.com

Future research will likely focus on several key areas to improve the synthesis of 3,5-Diisobutyl-1,2,4-trithiolane:

Green Reagents and Solvents: A significant push will be toward replacing traditional solvents and reagents with environmentally benign alternatives. This could involve using water or bio-derived solvents, and sourcing sulfur from safer, more sustainable precursors.

Catalytic Approaches: The development of catalytic systems, potentially using transition metals or organocatalysts, could enable more efficient and selective syntheses under milder conditions, reducing energy consumption and waste generation.

Biocatalysis and Biomimetic Synthesis: Nature is replete with organosulfur compounds. nih.govwikipedia.org Exploring enzymatic or whole-cell biocatalytic systems that can perform C-S bond formations could offer a highly sustainable route. This could be inspired by the biosynthetic pathways of sulfur compounds in organisms like Allium vegetables. nih.govmdpi.com

Alternative Building Blocks: Research into different starting materials, such as the direct reaction of ketones with sulfurizing agents like tetraphosphorus (B14172348) decasulfide, has already shown promise for creating related trithiolane structures and could be adapted for greater substrate scope and sustainability. rsc.org

| Aspect | Traditional Synthesis (e.g., Asinger Method) | Potential Sustainable Pathways |

| Starting Materials | Isovaleraldehyde (B47997), Dialkyl Amine, Hydrogen Sulfide google.com | Bio-derived Aldehydes, Ketones rsc.org |

| Sulfur Source | Hydrogen Sulfide (toxic, gaseous) | Elemental Sulfur with activators, Green Sulfurizing Reagents acs.org |

| Solvents | Organic Solvents (e.g., Methanol) | Water, Supercritical CO₂, Bio-derived Solvents |

| Catalyst | Stoichiometric Amine Base | Organocatalysts, Biocatalysts (Enzymes), Transition Metal Catalysts |

| Energy Input | Often requires heating/reflux | Mild conditions (room temperature), Microwave-assisted synthesis mdpi.com |

| Byproducts | Amine salts, oxidized sulfur species | Water, recyclable catalysts |

Deeper Understanding of Complex Reaction Mechanisms and Intermediates

The formation of the 1,2,4-trithiolane (B1207055) ring is a multi-step process, and a detailed mechanistic understanding remains an area ripe for investigation. The established pathway proceeds through key intermediates such as enamines, mercaptans, and disulfides. google.com However, more subtle and reactive intermediates, such as thioketone S-sulfides (thiosulfines), are believed to play a crucial role in the equilibration and formation of the final trithiolane product. rsc.org

Future mechanistic studies will aim to:

Identify and Characterize Transient Species: The direct detection and characterization of short-lived intermediates like thiosulfines are paramount. This requires advanced analytical techniques capable of capturing fleeting molecular snapshots during the reaction.

Kinetic and Thermodynamic Profiling: Mapping the complete energy landscape of the reaction pathway will clarify which steps are rate-determining and which are reversible. This knowledge is crucial for optimizing reaction conditions to maximize yield and selectivity.

Elucidate Isomer Formation: 3,5-Diisobutyl-1,2,4-trithiolane exists as a mixture of cis and trans isomers. thegoodscentscompany.com A deeper mechanistic understanding could provide pathways to control this isomeric ratio, which may be important for specific applications where one isomer has more desirable properties.

| Proposed Intermediate | Role in Mechanism | Method of Investigation |

| Enamine | Activation of the aldehyde | In situ NMR, FTIR Spectroscopy |

| Gem-dithiol | Initial product of H₂S addition | Trapping experiments, Low-temperature NMR |

| Thial (Thioketone) | Key reactive species for C-S bond formation | Spectroscopic detection in related systems |

| Thiosulfine (Thioketone S-sulfide) | Postulated intermediate in equilibration and cyclization rsc.org | Matrix isolation spectroscopy, Computational modeling, Trapping with dipolarophiles |

| Dimercaptan-disulfide | Precursor to final ring closure google.com | Isolation from arrested reactions, Mass Spectrometry |

High-Throughput Screening and Computational Design of Trithiolane Analogues

The paradigm of materials and drug discovery is shifting from serendipitous discovery to rational design, a transition powered by computational chemistry and high-throughput screening (HTS). nih.govyoutube.comnist.gov Applying this paradigm to the 1,2,4-trithiolane scaffold could unlock a vast chemical space with tailored properties.

The future workflow for discovering novel trithiolane analogues could involve:

Computational Library Design: Creating vast virtual libraries of 1,2,4-trithiolane analogues by varying the substituents at the C3 and C5 positions.

Virtual Screening: Using computational methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking to predict the properties of these virtual compounds. mdpi.com This could screen for potential biological activity, affinity for a specific target, or desired material properties (e.g., electronic properties for organic electronics). rsc.org

High-Throughput Synthesis: Employing automated synthesis platforms to rapidly create a physical library of the most promising candidates identified through virtual screening.

High-Throughput Screening (HTS): Screening the synthesized library for the desired function. For example, screening for antimicrobial activity against a panel of pathogens or for catalytic activity in a specific chemical transformation.

This integrated approach accelerates the discovery process, reduces waste, and allows for the exploration of a much larger chemical space than traditional methods would permit. youtube.com

Application of Advanced Spectroscopic Probes for In Situ Reaction Monitoring

To achieve a deeper mechanistic understanding (as outlined in 9.2), researchers must be able to "watch" reactions as they happen. In situ (in the reaction mixture) spectroscopy provides this capability, offering real-time data on the concentration of reactants, products, and intermediates. nih.govrsc.org

Future research will increasingly apply advanced spectroscopic probes to the study of trithiolane synthesis:

In Situ FTIR and Raman Spectroscopy: By inserting a probe directly into the reaction vessel, techniques like Attenuated Total Reflectance (ATR)-FTIR can monitor the reaction progress by tracking characteristic vibrational bands, such as the disappearance of the aldehyde C=O stretch and the appearance of C-S bonds. nih.gov

Process NMR Spectroscopy: Flow NMR or the use of reaction tubes inside the spectrometer can provide detailed structural information on the species present in the reaction mixture over time, enabling the unambiguous identification of intermediates.